molecular formula C10H12BrNO B7976432 (R)-3-(4-Bromo-phenoxy)-pyrrolidine

(R)-3-(4-Bromo-phenoxy)-pyrrolidine

Cat. No.: B7976432
M. Wt: 242.11 g/mol
InChI Key: XOUVGXLUIDZSLH-SNVBAGLBSA-N
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Description

®-3-(4-Bromo-phenoxy)-pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-bromo-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine typically involves the reaction of ®-pyrrolidine with 4-bromo-phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Bromo-phenoxy)-pyrrolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Bromo-phenoxy)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(4-Bromo-phenoxy)-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

Medicine

Research is ongoing to explore the use of ®-3-(4-Bromo-phenoxy)-pyrrolidine in the treatment of diseases such as Alzheimer’s and Parkinson’s due to its ability to interact with specific biological targets.

Industry

In the material science industry, the compound is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which ®-3-(4-Bromo-phenoxy)-pyrrolidine exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Chloro-phenoxy)-pyrrolidine
  • ®-3-(4-Fluoro-phenoxy)-pyrrolidine
  • ®-3-(4-Methyl-phenoxy)-pyrrolidine

Uniqueness

®-3-(4-Bromo-phenoxy)-pyrrolidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

(3R)-3-(4-bromophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUVGXLUIDZSLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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